molecular formula C9H17NO2 B2401377 Ethyl 3-aminocyclohexanecarboxylate CAS No. 53084-60-9

Ethyl 3-aminocyclohexanecarboxylate

Cat. No. B2401377
CAS RN: 53084-60-9
M. Wt: 171.24
InChI Key: VALZPPHHDRBGHU-UHFFFAOYSA-N
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Description

Ethyl 3-aminocyclohexanecarboxylate is a chemical compound with the CAS Number: 1993243-50-7 . It is also known as ethyl 3-aminocyclohexane-1-carboxylate hydrochloride . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for Ethyl 3-aminocyclohexanecarboxylate is 1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 207.7 .


Physical And Chemical Properties Analysis

Ethyl 3-aminocyclohexanecarboxylate is an oil at room temperature . The compound has a molecular weight of 207.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Stereoselective Synthesis

  • Ethyl 3-aminocyclohexanecarboxylate is used in stereoselective synthesis, particularly in the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable building blocks for β-peptides (Masesane & Steel, 2004).

Catalytic Activity in Plant Biochemistry

  • It plays a role in plant biochemistry as a part of the synthesis of ethylene, a crucial plant hormone. This includes the study of the enzyme 1-aminocyclopropane-1-carboxylate synthase, which is vital for ethylene synthesis in plants (Jakubowicz, 2002).

Synthesis of Novel Compounds

  • The compound is instrumental in the first-time synthesis and structural study of various novel chemical compounds, such as ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).

Methodological Advancements

  • Ethyl 3-aminocyclohexanecarboxylate is used in methodological advancements in ethylene biosynthesis analysis, contributing to a more efficient and accurate understanding of this process in plants (Bulens et al., 2011).

Role in Polymer Chemistry

  • The compound finds applications in polymer chemistry, such as in the enzymatic catalysis of para-functionalized phenol derivatives, contributing to the development of novel polymeric materials (Pang et al., 2003).

Advancements in Green Chemistry

  • It is also significant in the field of green chemistry, particularly in the development of eco-friendly and efficient synthesis methods for various compounds, highlighting its role in sustainable chemical practices (Qian et al., 2017).

Safety And Hazards

The compound is associated with certain hazards and precautionary statements. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

ethyl 3-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZPPHHDRBGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminocyclohexanecarboxylate

Synthesis routes and methods

Procedure details

Conc. HCl (1 mL) was added to a solution of 3-aminocyclohexanecarboxylic acid (500 mg, 3.49 mmol) in EtOH (20 mL) and stirring was continued at reflux temperature for 3 h. The reaction mixture was concentrated under reduced pressure to afford the crude, which was washed with 10% aqueous NaHCO3 solution, extracted with DCM, dried over anhydrous sodium sulphate to afford 300 mg of the title compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
OFT BLOG - J. Med. Chem, 2013 - allfordrugs.com
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Number of citations: 2 www.allfordrugs.com

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